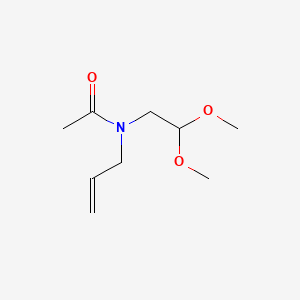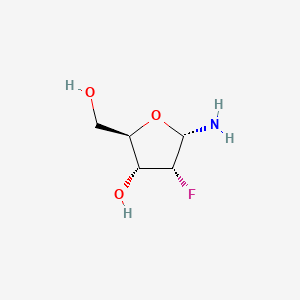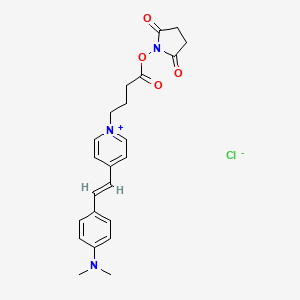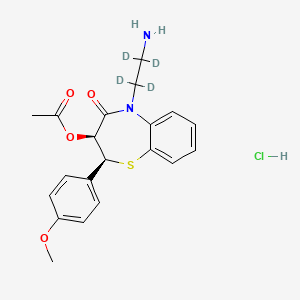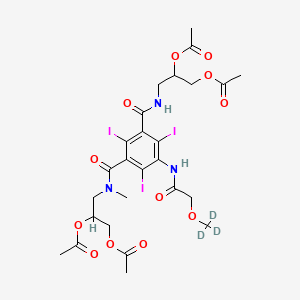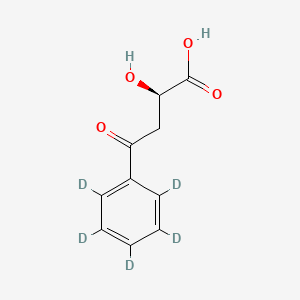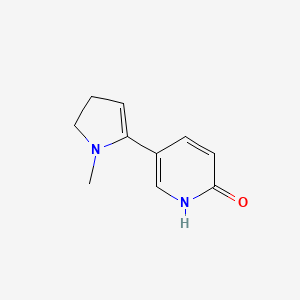
6-hydroxy-N-methylmyosmine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-N-methylmyosmine is an organic cation obtained by protonation of the tertiary amino function of this compound. It is a metabolite found in certain bacterial species and is known for its role in the degradation of nicotine . The compound has a molecular formula of C10H13N2O and a net charge of +1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-hydroxy-N-methylmyosmine can be synthesized from nicotine through a series of microbial transformations. One of the key enzymes involved in this process is 6-hydroxynicotine oxidase, which catalyzes the oxidation of 6-hydroxynicotine to this compound . The reaction typically occurs at 30°C and pH 7.0, using whole cells of genetically engineered bacteria such as Agrobacterium tumefaciens S33 .
Industrial Production Methods
Industrial production of this compound involves the use of biocatalysis with genetically modified bacteria. The process includes the cultivation of bacteria in a medium containing glucose, ammonium, and 6-hydroxy-3-succinoylpyridine. The nicotine from tobacco wastes is then transformed into this compound with high efficiency .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-methylmyosmine undergoes various chemical reactions, including:
Oxidation: Catalyzed by 6-hydroxynicotine oxidase, converting 6-hydroxynicotine to this compound.
Hydrolysis: The compound can spontaneously hydrolyze into 6-hydroxy-pseudooxynicotine.
Common Reagents and Conditions
Oxidation: Requires the presence of oxygen and the enzyme 6-hydroxynicotine oxidase.
Hydrolysis: Occurs spontaneously in aqueous conditions.
Major Products Formed
6-hydroxy-pseudooxynicotine: Formed through the hydrolysis of this compound.
Scientific Research Applications
6-hydroxy-N-methylmyosmine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-hydroxy-N-methylmyosmine involves its conversion from 6-hydroxynicotine by the enzyme 6-hydroxynicotine oxidase. This enzyme binds to a flavin adenine dinucleotide (FAD) and catalyzes the oxidation process in the presence of oxygen, resulting in the formation of this compound and hydrogen peroxide . The compound is then further metabolized or hydrolyzed in bacterial cells .
Comparison with Similar Compounds
Similar Compounds
6-hydroxynicotine: A precursor in the synthesis of 6-hydroxy-N-methylmyosmine.
6-hydroxy-nornicotine: Structurally related and undergoes similar microbial transformations.
6-hydroxy-pseudooxynicotine: A hydrolysis product of this compound.
Properties
IUPAC Name |
5-(1-methyl-2,3-dihydropyrrol-5-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8/h3-5,7H,2,6H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGKCPAYDQWMMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C1C2=CNC(=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680656 |
Source


|
| Record name | 5-(1-Methyl-4,5-dihydro-1H-pyrrol-2-yl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68104-57-4 |
Source


|
| Record name | 5-(1-Methyl-4,5-dihydro-1H-pyrrol-2-yl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

